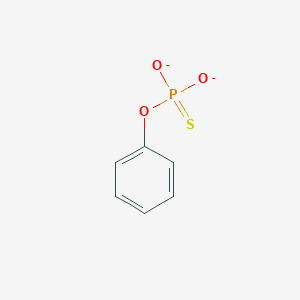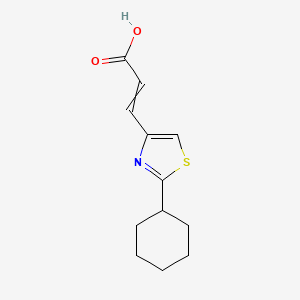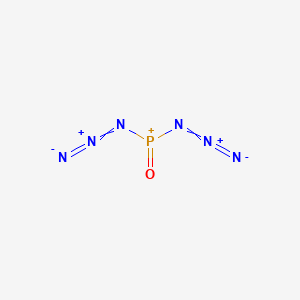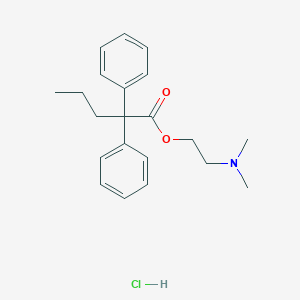
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group and a diphenylpentanoate moiety, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride typically involves the reaction of 2,2-diphenylpentanoic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the ester linkage. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also influence cellular pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: A related compound with similar chemical properties.
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and has comparable functional groups.
2-(Dimethylamino)ethyl chloride: Another compound with a dimethylamino group, used in organic synthesis.
Uniqueness
2-(Dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride is unique due to its specific structure, which combines the properties of the dimethylamino group and the diphenylpentanoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
25347-16-4 |
|---|---|
Molecular Formula |
C21H28ClNO2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-4-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-16-22(2)3;/h5-14H,4,15-17H2,1-3H3;1H |
InChI Key |
MKJKTASGDHIPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


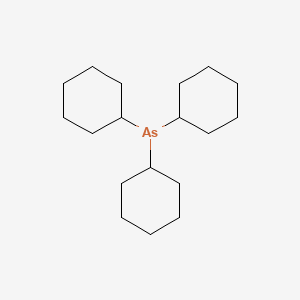
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
